

Comparison Guide: Cross-Reactivity of Ceramide and its Analogs

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Compound of Interest

Compound Name: *Carneamide A*

Cat. No.: *B15602116*

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This guide provides a comparative analysis of the interaction of various ceramide species with their known protein targets. The data presented here is crucial for researchers in cell biology and drug development who are investigating the multifaceted roles of ceramides in health and disease.

Quantitative Analysis of Target Binding

The binding affinities of different ceramide species to their primary targets vary, influencing their downstream signaling effects. The following table summarizes the key quantitative data from various studies.

Ceramide Species	Target Protein	Method	Affinity (Kd)	Reference
C16-Ceramide	Cathepsin D	Surface Plasmon Resonance	2.5 μ M	Heinrich et al., 1999
C16-Ceramide	Protein Kinase C ζ (PKC ζ)	Liposome Binding Assay	~5 mol%	Müller et al., 1995
C18-Ceramide	Ceramide-activated protein phosphatase (CAPP)	Photoaffinity Labeling	Not Determined	Chalfant et al., 1999
C6-Ceramide	Glucosylceramide Synthase (GCS)	Enzyme Inhibition Assay (IC50)	15 μ M	Abe et al., 1996

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

1. Surface Plasmon Resonance (SPR) for Ceramide-Protein Interaction

- Objective: To quantitatively measure the binding affinity between ceramides and target proteins.
- Methodology:
 - A sensor chip is functionalized with the target protein.
 - Solutions of varying concentrations of ceramide-containing liposomes are flowed over the sensor surface.
 - The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

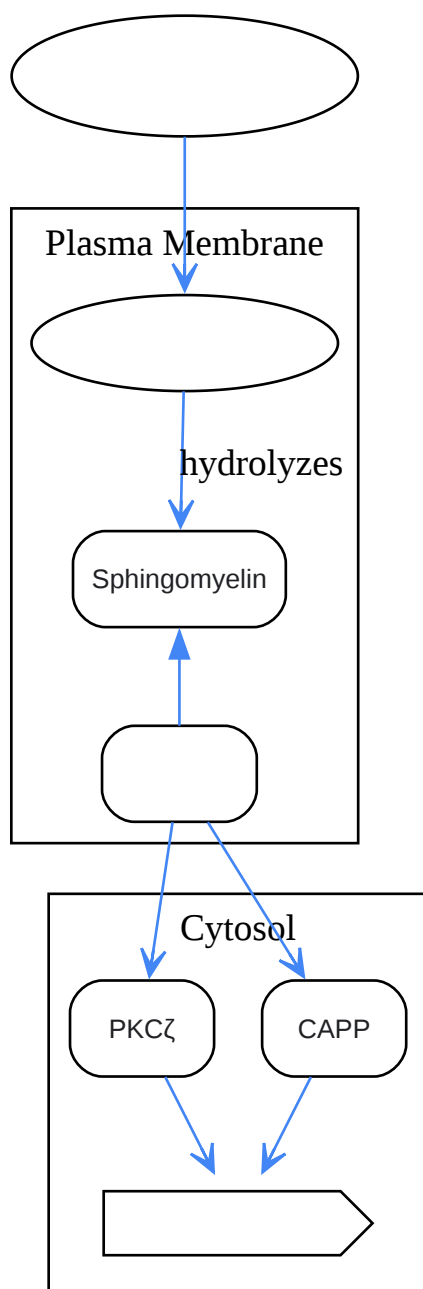
- Association and dissociation rate constants are determined, and the equilibrium dissociation constant (K_d) is calculated.

2. Liposome Binding Assay

- Objective: To assess the interaction of proteins with ceramide-containing membranes.
- Methodology:
 - Liposomes are prepared with a defined lipid composition, including the ceramide of interest.
 - The target protein is incubated with the liposomes.
 - Liposomes are pelleted by centrifugation.
 - The amount of protein in the pellet (bound) and supernatant (unbound) is quantified by SDS-PAGE and Western blotting.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of ceramide in cellular signaling and a typical workflow for investigating its cross-reactivity.



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Caption: Ceramide Signaling Pathway.



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